ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H20FN7O3S and its molecular weight is 445.47. The purity is usually 95%.
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Mechanism of Action
Targets of Action
The compound contains a triazolopyrimidine moiety , which is often found in bioactive molecules and drugs. Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Mode of Action
The mode of action of this compound would depend on its specific targets. For instance, if it targets enzymes, it might inhibit their activity, leading to a decrease in the production of certain molecules. If it targets receptors, it might either activate or inhibit them, leading to changes in cell signaling .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it has anti-inflammatory properties, it might affect pathways related to inflammation, such as the NF-kB pathway .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. For instance, the presence of a piperazine moiety might influence its physicochemical properties and thus its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it has anti-inflammatory properties, it might reduce inflammation in the body .
Properties
IUPAC Name |
ethyl 4-[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O3S/c1-2-30-19(29)26-9-7-25(8-10-26)15(28)11-31-18-16-17(21-12-22-18)27(24-23-16)14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUWJJQXXZLPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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